molecular formula C15H10FNO2 B11861525 4-(3-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one CAS No. 656234-21-8

4-(3-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one

Cat. No.: B11861525
CAS No.: 656234-21-8
M. Wt: 255.24 g/mol
InChI Key: OHZCYKNNGZQKDJ-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one (CAS 656234-21-8) is a high-purity chemical compound offered for research applications. With a molecular formula of C15H10FNO2 and a molecular weight of 255.24 g/mol, this compound belongs to the class of isoquinoline derivatives, which are of significant interest in medicinal chemistry . A primary area of research for this structural class is the inhibition of viral enzymes. Specifically, analogs of the 2-hydroxyisoquinoline-1,3-dione (HID) scaffold have been identified as potent inhibitors of the Ribonuclease H (RNase H) function associated with HIV-1 Reverse Transcriptase . RNase H is a critical, yet clinically unvalidated, antiviral target, and inhibitors targeting this enzyme are investigated for their potential to counter HIV strains resistant to existing drugs . The mechanism of action for this compound class typically involves the chelation of divalent metal ions (such as Mg²⁺) within the enzyme's active site, a pharmacophore feature shared by inhibitors of other metal-dependent enzymes . Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and biological evaluation of novel therapeutic agents, particularly in antiviral drug discovery programs aimed at developing next-generation antiretroviral agents . Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

656234-21-8

Molecular Formula

C15H10FNO2

Molecular Weight

255.24 g/mol

IUPAC Name

4-(3-fluorophenyl)-5-hydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C15H10FNO2/c16-10-4-1-3-9(7-10)12-8-17-15(19)11-5-2-6-13(18)14(11)12/h1-8,18H,(H,17,19)

InChI Key

OHZCYKNNGZQKDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CNC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclization of N-Fluoroalkylated Triazoles

A groundbreaking approach reported by RSC Advances involves a one-pot, microwave-assisted synthesis of fluorinated isoquinolines. While the study focuses on 1-fluoroalkyl-3-fluoroisoquinolines, the methodology is adaptable to 4-(3-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one by modifying starting materials. The process begins with N-fluoroalkylated 1,2,3-triazoles, which undergo potassium fluoride-mediated cyclization under microwave irradiation (120°C, 30 min). This method achieves yields exceeding 80% for analogous structures, with fluorophenyl groups introduced via Suzuki coupling in subsequent steps.

Critical to this method is the stereoselective 1,3-fluorine shift observed in N-fluoroalkylated ketenimine intermediates, which ensures precise positioning of the fluorine atom. The protocol’s scalability was demonstrated for gram-scale production, with purification via column chromatography (hexane/ethyl acetate, 3:1).

Post-Cyclization Functionalization

Following cyclization, the 4-position of the isoquinoline core is functionalized using nucleophilic aromatic substitution (NAS). For example, treating 4-chloro-3-fluoroisoquinoline with 3-fluorophenylboronic acid under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) introduces the fluorophenyl group at position 4. Yields for this step range from 65% to 75%, contingent on the electron-withdrawing nature of adjacent substituents.

The ACS Omega study on thieno[2,3-c]isoquinolin-5(4H)-ones provides a template for aryl introduction via Suzuki-Miyaura cross-coupling. Applying this to 4-bromo-5-hydroxyisoquinolin-1(2H)-one, the reaction with 3-fluorophenylboronic acid (Pd(PPh₃)₄, K₃PO₄, dioxane/H₂O, 90°C, 12 h) achieves 70–85% yields. Key advantages include chemoselectivity and tolerance of the hydroxyl group, which remains unprotected during coupling.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

ParameterOptimal ValueYield (%)
CatalystPd(PPh₃)₄82
BaseK₃PO₄85
SolventDioxane/H₂O (4:1)80
Temperature90°C78

Limitations and Side Reactions

Competing protodeboronation occurs when electron-deficient boronic acids are used, reducing yields by 15–20%. Additionally, steric hindrance from the 5-hydroxy group necessitates higher catalyst loadings (5 mol%) compared to non-hydroxylated analogs.

Hydroxylation Strategies for the 5-Position

Direct Oxidation of Isoquinoline Precursors

The PMC study on ROCK2 inhibitors demonstrates hydroxylation via m-chloroperoxybenzoic acid (m-CPBA) oxidation. Applying this to 4-(3-Fluorophenyl)isoquinolin-1(2H)-one, oxidation at position 5 proceeds in 60% yield (CH₂Cl₂, 0°C, 6 h). However, overoxidation to quinone derivatives limits scalability.

Hydroxyl Group Protection-Deprotection Sequences

To circumvent overoxidation, a benzyloxycarbonyl (Cbz) protection strategy is employed. The sequence involves:

  • Protection of the isoquinoline nitrogen with CbzCl (Et₃N, CH₂Cl₂, 0°C, 2 h).

  • Hydroxylation using m-CPBA.

  • Deprotection via hydrogenolysis (H₂, Pd/C, MeOH, 24 h).
    This three-step process improves overall yield to 45%, albeit with increased complexity.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

MethodStepsOverall Yield (%)Purity (HPLC)Scalability
One-Pot Cyclization36598.5High
Suzuki Coupling27597.8Moderate
Oxidation34595.2Low

The one-pot method excels in scalability but requires specialized equipment (microwave reactor). Conversely, Suzuki coupling offers simplicity but faces limitations in hydroxyl group compatibility. Direct oxidation, while straightforward, suffers from side reactions that necessitate costly purification .

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity stems from its hydroxyl group and isoquinoline backbone . Key reactions include:

Nucleophilic Substitution

The hydroxyl group at position 5 can undergo nucleophilic displacement, enabling substitution with amines, thiols, or alkoxides under basic conditions. The fluorophenyl substituent may influence regioselectivity via electronic effects.

Oxidation

The hydroxyl group is susceptible to oxidation, forming carbonyl derivatives. Reagents like potassium permanganate or hydrogen peroxide may facilitate this transformation.

Enzyme Inhibition

The compound exhibits potential as a dual inhibitor of enzymes such as HIV integrase and reverse transcriptase , likely through hydrogen bonding or hydrophobic interactions with active sites .

Biological Interactions

Experimental data highlight the compound’s role in modulating biological pathways:

Enzyme Binding

  • HIV integrase inhibition : Analogous fluorophenyl-substituted isoquinolinones show IC₅₀ values as low as 10 nM, with fluorine substitution enhancing potency .

  • Reverse transcriptase RNase H inhibition : Structural analogs demonstrate activity in biochemical assays, suggesting potential antiviral applications .

Comparative Analysis with Similar Compounds

Compound Key Structural Features Biological Activity
5-amino-3-(4-fluorophenyl)-2H-isoquinolin-1-one Amino group (vs. hydroxyl)Potential anti-inflammatory properties
5-(4-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one Tetrahydroisoquinoline moietyPossible anticancer activity
4-(3-fluorophenyl)pyrrolidin-2-one Pyrrolidine ringDiverse biochemical interactions

This compound distinguishes itself through its combination of a hydroxyl group and isoquinoline backbone, enabling dual enzyme inhibition and therapeutic targeting.

Structural and Functional Insights

The isoquinoline framework provides conjugation pathways for π-interactions with biological targets, while the fluorophenyl substituent enhances lipophilicity and electronic effects. The hydroxyl group facilitates hydrogen bonding, critical for enzyme binding .

Scientific Research Applications

Biological Activities

Research indicates that 4-(3-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one exhibits several significant biological activities:

  • Antiviral Properties : It has been studied for its potential as an inhibitor of various viral enzymes, including those associated with influenza A. Similar compounds have shown promise in inhibiting endonuclease activity, which is crucial for viral replication .
  • Anticancer Activity : The compound's ability to modulate biological pathways makes it a candidate for anticancer therapies. Its structural similarity to other isoquinoline derivatives that exhibit cytotoxic effects against cancer cell lines suggests potential therapeutic applications .
  • Neuroprotective Effects : The compound may play a role in neuroprotection, particularly in conditions related to hypoxia. This is attributed to its ability to inhibit certain enzymes involved in cellular stress responses.

Case Study 1: Influenza A Inhibition

A study evaluated various derivatives of hydroxyquinolinones as inhibitors of H1N1 influenza A endonuclease. Results indicated that substitutions at specific positions significantly enhanced inhibitory activity. The presence of a fluorophenyl group was particularly effective in increasing binding affinity and enzyme inhibition .

Case Study 2: Neuroprotection in Ischemic Conditions

Research demonstrated that compounds similar to this compound could protect neuronal cells from hypoxia-induced damage by modulating HIF pathways. This suggests potential applications in treating neurodegenerative diseases and stroke .

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

5-Hydroxy-4-(naphthalen-2-yl)isoquinolin-1(2H)-one (CAS 656234-36-5)

  • Substituent : Naphthalen-2-yl replaces 3-fluorophenyl.
  • The hydroxyl group at the 5-position remains conserved, preserving hydrogen-bonding capability.
  • Implications : Increased aromatic surface area may improve binding affinity in targets requiring π-π interactions, such as enzyme active sites .

3-(4-Chlorophenyl)-5-fluoroisoquinolin-1(2H)-one (H2W)

  • Substituents : 4-Chlorophenyl at the 3-position and fluorine at the 5-position.
  • Key Differences: The chlorine atom (larger and more electronegative than fluorine) at the 4-position may alter electronic effects and steric hindrance. Fluorine at the 5-position replaces the hydroxyl group, eliminating hydrogen-bond donor capacity.
  • Implications : Reduced solubility and altered binding interactions compared to the target compound, but enhanced metabolic stability due to fluorine substitution .

5-Hydroxy-4-[3-(trifluoromethyl)phenyl]-2H-isoquinolin-1-one (CAS 656234-32-1)

  • Substituent : 3-(Trifluoromethyl)phenyl replaces 3-fluorophenyl.
  • Key Differences : The trifluoromethyl group is strongly electron-withdrawing, increasing the compound’s acidity and stability. The bulkier CF₃ group may introduce steric constraints.

4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one

  • Core Modification : Incorporation of a 1,2,4-oxadiazole ring at the 4-position.
  • Key Differences : The oxadiazole ring introduces additional hydrogen-bond acceptors and rigid planar geometry. The 3-fluorophenyl group is retained but at the 2-position.
  • Implications : Oxadiazole-containing compounds often exhibit improved metabolic stability and bioavailability, making this analog a promising candidate for drug development .

Physicochemical and Pharmacokinetic Properties

Limited data are available for direct comparisons, but substituent effects can be inferred:

  • Lipophilicity : The naphthyl (LogP ~4.33) and trifluoromethylphenyl derivatives are more lipophilic than the target compound, likely affecting membrane permeability.
  • Solubility : Hydroxyl groups (e.g., in the target compound and 5-hydroxy-naphthyl analog) enhance aqueous solubility, whereas halogenated or CF₃-substituted analogs may exhibit lower solubility.
  • Hydrogen Bonding : The 5-hydroxy group in the target compound supports stronger hydrogen-bond interactions compared to halogenated analogs like H2W .

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Features
This compound 3-Fluorophenyl, 5-OH C₁₅H₁₀FNO₂ 255.25 Hydrogen-bond donor, moderate lipophilicity
5-Hydroxy-4-(naphthalen-2-yl)isoquinolin-1(2H)-one Naphthalen-2-yl, 5-OH C₁₉H₁₃NO₂ 287.31 High lipophilicity, extended π-system
3-(4-Chlorophenyl)-5-fluoroisoquinolin-1(2H)-one 4-Chlorophenyl, 5-F C₁₅H₉ClFNO 285.69 Halogenated, no H-bond donor
5-Hydroxy-4-[3-(trifluoromethyl)phenyl]isoquinolin-1-one 3-(CF₃)phenyl, 5-OH C₁₆H₁₀F₃NO₂ 305.25 Strong electron-withdrawing group
4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one Oxadiazole ring, 3-fluorophenyl C₂₃H₁₂ClFN₃O₂ 440.82 Rigid planar core, multiple H-bond acceptors

Biological Activity

4-(3-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's chemical formula is C16H12FNO, with a molecular weight of approximately 255.27 g/mol. The presence of a hydroxyl group and a fluorophenyl substituent contributes to its reactivity and interaction with various biological targets.

Chemical Structure and Properties

The structure of this compound includes an isoquinoline framework, which is known for its diverse biological activities. The fluorine atom in the para position of the phenyl ring enhances the compound's lipophilicity, potentially affecting its pharmacokinetic properties.

PropertyValue
Molecular FormulaC16H12FNO
Molecular Weight255.27 g/mol
Structural FeaturesHydroxyl group, Fluorophenyl substituent

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

  • Case Study : A study demonstrated that at concentrations ranging from 5 to 50 µM, the compound significantly reduced cell viability in MCF-7 cells, with an IC50 value comparable to standard chemotherapeutics like cisplatin.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Preliminary studies suggest that it may exhibit activity against certain viral strains, although further research is necessary to fully elucidate its mechanism and efficacy.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in various metabolic pathways. This inhibition may contribute to its therapeutic effects in conditions associated with dysregulated enzyme activity.

Interaction Studies

Interaction studies reveal that this compound can bind to multiple biological targets, modulating pathways relevant to disease states such as cancer and viral infections. The binding affinity and selectivity towards these targets are influenced by the compound's unique structural characteristics.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
5-amino-3-(4-fluorophenyl)-2H-isoquinolin-1-oneContains an amino group instead of hydroxylPotential anti-inflammatory properties
5-(4-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-oneTetrahydroisoquinoline moietyPossible anticancer activity
4-(3-fluorophenyl)pyrrolidin-2-onePyrrolidine ring structureExhibits diverse biochemical interactions

Q & A

Basic Research Questions

Q. What are the recommended methods for structural elucidation of 4-(3-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one using crystallography?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX suite (SHELXD for structure solution and SHELXL for refinement) to resolve atomic coordinates and validate bond lengths/angles . For visualization, employ ORTEP-3 to generate thermal ellipsoid diagrams, ensuring proper representation of anisotropic displacement parameters . Data collection should use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Q. How can synthetic impurities or byproducts be identified during the preparation of fluorinated isoquinolinone derivatives?

  • Methodology : Combine High-Resolution Mass Spectrometry (HRMS) and 1H-/13C-NMR^1 \text{H-/}^{13}\text{C-NMR}. For HRMS, use electrospray ionization (ESI) in positive mode to detect molecular ion peaks (e.g., [M+H]+^+) and confirm stoichiometry . In NMR, compare chemical shifts of aromatic protons (δ ~6.5–8.5 ppm) to identify regiochemical byproducts (e.g., fluorophenyl positional isomers). For example, a singlet at δ ~10.5 ppm may indicate unreacted aldehyde intermediates .

Q. What spectroscopic techniques are critical for confirming the hydroxyl group position in 5-hydroxyisoquinolinone derivatives?

  • Methodology : Use 1H-NMR^1 \text{H-NMR} with deuterated dimethyl sulfoxide (DMSO-d6_6) to observe hydroxy proton signals (broad singlet at δ ~9–10 ppm). IR spectroscopy (4000–400 cm1^{-1}) can confirm O–H stretching (~3200 cm1^{-1}) and conjugated carbonyl groups (~1650 cm1^{-1}). For ambiguity in substitution patterns, perform NOESY experiments to correlate spatial proximity between the hydroxyl proton and adjacent aromatic protons .

Advanced Research Questions

Q. How can crystallographic disorder in the fluorophenyl ring be resolved during refinement?

  • Methodology : In SHELXL, apply "PART" instructions to model disorder. For example, split the fluorophenyl moiety into two overlapping components (occupancy ratios refined via free variables). Use restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Validate with difference Fourier maps (e.g., peaks > 0.5 eÅ3^{-3} indicate unresolved disorder) . For severe cases, consider twinning refinement (TWIN/BASF commands) if data exhibits pseudo-merohedral twinning .

Q. What strategies optimize the regioselectivity of fluorophenyl substitution in isoquinolinone synthesis?

  • Methodology : Use computational pre-screening (DFT at B3LYP/6-31G* level) to evaluate transition-state energies for competing substitution pathways. Experimentally, employ directing groups (e.g., –OH at C5) to bias electrophilic aromatic substitution. Monitor reaction kinetics via 19F-NMR^{19}\text{F-NMR} to track intermediate formation. For example, meta-fluorination can be favored by steric hindrance from adjacent substituents .

Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed for this compound?

  • Methodology : Cross-validate assay conditions. For in vitro studies (e.g., 5-HT1A_{1A} receptor antagonism), ensure proper solubility via DMSO stock (<0.1% final concentration) and confirm target engagement using radioligand displacement (e.g., 3H ^3\text{H}-8-OH-DPAT). In vivo, assess pharmacokinetics (e.g., plasma half-life via LC-MS/MS) to rule out bioavailability issues. If discrepancies persist, evaluate metabolite activity using liver microsome assays .

Q. What computational approaches predict the compound’s electronic properties relevant to photostability?

  • Methodology : Perform time-dependent DFT (TD-DFT) calculations (e.g., CAM-B3LYP/def2-TZVP) to simulate UV-Vis spectra and identify low-energy excited states. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to locate electron-deficient regions prone to photooxidation. Experimentally, validate using accelerated light-stress testing (e.g., 5000 lux for 48 hr) with HPLC monitoring of degradation products .

Data Contradiction Resolution

Q. How to address conflicting crystallographic and NMR data regarding ring puckering in the isoquinolinone core?

  • Methodology : For puckering analysis, apply Cremer-Pople parameters (e.g., total puckering amplitude QQ and polar coordinates θ,ϕ\theta, \phi) to XRD-derived coordinates . If NMR suggests planarity (e.g., equivalent 3JH-H^3J_{\text{H-H}} coupling constants), re-examine XRD data for thermal motion overestimation. Use SHELXL’s "RIGU" restraint to refine ring atoms with harmonic displacement .

Q. What steps validate synthetic reproducibility when scaling up fluorinated intermediates?

  • Methodology : Implement process analytical technology (PAT) tools, such as in situ FTIR, to monitor reaction progress. For purification, compare column chromatography (silica gel, CH2_2Cl2_2/MeOH gradients) vs. recrystallization (ethyl acetate/hexane) outcomes. Use DSC (differential scanning calorimetry) to verify polymorph consistency between batches .

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